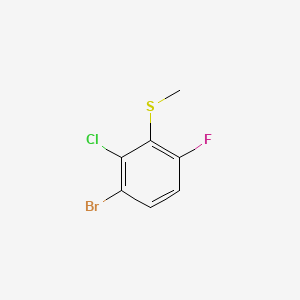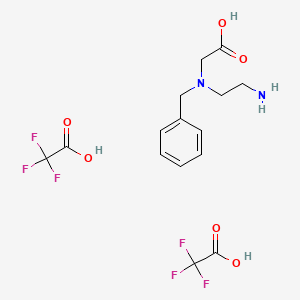
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative commonly used in the field of peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc)-protected arginine (Arg) with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, serine (Ser) with a pseudoproline (Psi) modification, and a hydroxyl (OH) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid sequence used in peptide synthesis . The primary targets of this compound are the biological systems where it is introduced. It is used as a building block in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the self-assembly of bio-inspired building blocks . The unique interactions induced by the peptide sequences result in the formation of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the method of synthesis. The Fmoc/tBu solid-phase synthesis, a common method used, involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The ADME properties and their impact on bioavailability are subject to the specific conditions of the synthesis and the biological system where the compound is introduced.
Result of Action
The result of the compound’s action is the formation of functional materials with unique and tunable morphologies . These materials have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the choice of solvents in the synthesis process can impact the environment and human health . Green solvents have been proposed to reduce this impact without impairing the synthetic process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The arginine residue is protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.
Pbf Protection: The guanidino group of arginine is protected with the Pbf group to enhance stability.
Pseudoproline Formation: The serine residue is modified to form a pseudoproline, which helps in preventing aggregation during synthesis.
Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves automated solid-phase peptide synthesizers. These machines use pre-programmed sequences to add amino acids step-by-step, ensuring high purity and yield. The process includes repeated cycles of deprotection, washing, and coupling.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Cleavage: Removal of the peptide from the resin using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The major products formed from these reactions are the desired peptides with high purity, ready for further applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is widely used in scientific research for:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme functions.
Material Science: In the development of peptide-based materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Arg(Pbf)-OH: Lacks the pseudoproline modification, making it less efficient in preventing aggregation.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Does not contain the arginine residue, limiting its applications in certain peptide syntheses.
Fmoc-Arg(Pbf)-Ser-OH: Lacks the pseudoproline modification, which can lead to aggregation during synthesis.
Uniqueness
Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is unique due to its combination of Fmoc protection, Pbf protection, and pseudoproline modification. This combination ensures high stability, efficiency, and purity in peptide synthesis, making it a valuable tool in various scientific research applications.
Eigenschaften
IUPAC Name |
(4S)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N5O9S/c1-22-23(2)34(24(3)29-19-39(4,5)54-33(22)29)55(50,51)44-37(41)42-18-12-17-31(35(46)45-32(36(47)48)21-53-40(45,6)7)43-38(49)52-20-30-27-15-10-8-13-25(27)26-14-9-11-16-28(26)30/h8-11,13-16,30-32H,12,17-21H2,1-7H3,(H,43,49)(H,47,48)(H3,41,42,44)/t31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJWISHHYZRPX-ACHIHNKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N3C(COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N3[C@@H](COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N5O9S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

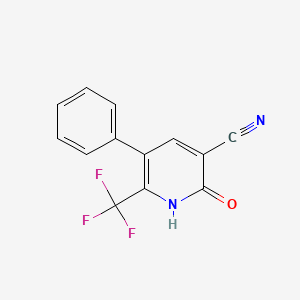
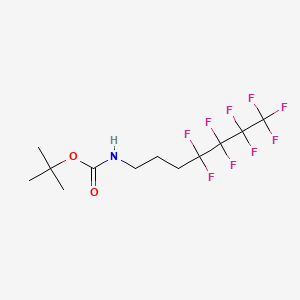
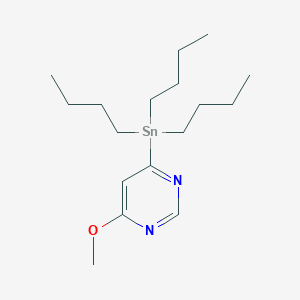
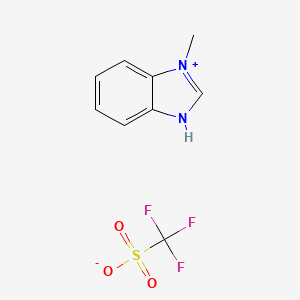
![2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)](/img/structure/B6286646.png)

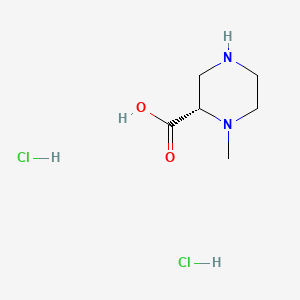
![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)
![(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide](/img/structure/B6286673.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
